3-Bromo-2-phenylfuro[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-phenylfuro[2,3-b]quinoxaline is a heterocyclic compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a furoquinoxaline core with a bromine atom at the 3-position and a phenyl group at the 2-position. The presence of these substituents imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in various scientific disciplines.
Preparation Methods
The synthesis of 3-Bromo-2-phenylfuro[2,3-b]quinoxaline typically involves multi-step procedures that include the formation of the furoquinoxaline core followed by bromination and phenylation reactions. One common synthetic route involves the Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions . These reactions are carried out under specific conditions to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
3-Bromo-2-phenylfuro[2,3-b]quinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The furoquinoxaline core can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bromine, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted furoquinoxaline derivatives with diverse functional groups .
Scientific Research Applications
3-Bromo-2-phenylfuro[2,3-b]quinoxaline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3-Bromo-2-phenylfuro[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, influencing biological processes at the molecular level. For example, it has been shown to interact with the thermally activated delayed fluorescence (TADF) pathway, making it a valuable component in the development of efficient OLEDs . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-Bromo-2-phenylfuro[2,3-b]quinoxaline can be compared with other similar compounds, such as:
2-Phenylfuro[2,3-b]quinoxaline: Lacks the bromine substituent, resulting in different chemical properties and reactivity.
3-Methylthio-2-phenylfuro[2,3-b]quinoxaline: Contains a methylthio group instead of a bromine atom, leading to variations in its chemical behavior and applications.
2-Phenyl-3-substituted furo[2,3-b]quinoxalines:
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
88051-11-0 |
---|---|
Molecular Formula |
C16H9BrN2O |
Molecular Weight |
325.16 g/mol |
IUPAC Name |
3-bromo-2-phenylfuro[3,2-b]quinoxaline |
InChI |
InChI=1S/C16H9BrN2O/c17-13-14-16(19-12-9-5-4-8-11(12)18-14)20-15(13)10-6-2-1-3-7-10/h1-9H |
InChI Key |
KHSLBCRLXHISAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=NC4=CC=CC=C4N=C3O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.